molecular formula C11H16N2O B4957836 1-phenylbutylurea

1-phenylbutylurea

Cat. No.: B4957836
M. Wt: 192.26 g/mol
InChI Key: YZVVKQXHKDSVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylbutylurea (CAS 3083-88-3), with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol , is a chemical reagent intended for research and development applications. This compound is part of the phenylurea derivative family, which has demonstrated significant research value in medicinal chemistry, particularly in the investigation of novel anticancer agents . Studies on structurally related phenylurea compounds have shown potent antiproliferative activities against human cancer cell lines, with mechanisms of action that can include disruption of tubulin polymerization and induction of apoptotic cell death . Other research avenues for phenylurea scaffolds include their evaluation as inhibitors of immunotherapeutic targets like indoleamine 2,3-dioxygenase 1 (IDO1) within the field of cancer immunotherapy . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVKQXHKDSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Phenylbutylurea and Its Analogues

Unconventional Synthetic Pathways and Reaction System Design

Traditional methods for urea (B33335) synthesis often involve hazardous reagents like phosgene (B1210022) and isocyanates, prompting the development of safer and more efficient alternatives. acs.org Unconventional synthetic pathways, such as those utilizing microwave assistance and novel catalytic systems, have emerged as promising solutions.

Microwave-Assisted Synthesis Protocols for Monosubstituted Ureas

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. In the context of monosubstituted ureas, microwave irradiation has been shown to significantly reduce reaction times and improve yields. thieme-connect.comthieme-connect.comresearchgate.net

A notable method involves the reaction of amines with potassium cyanate (B1221674) in water under microwave irradiation. mcgill.cachemistryviews.org This approach is lauded for its simplicity, speed, and efficiency across a broad range of substrates, including those with acid-labile functional groups. mcgill.ca For instance, the synthesis of various N-monosubstituted ureas has been achieved in high yields within minutes. chemistryviews.org The general protocol involves heating a mixture of the amine, potassium cyanate, and a promoter like ammonium (B1175870) chloride in water using a microwave reactor. mcgill.ca This technique has been successfully applied to the synthesis of a key building block for the drug elagolix, demonstrating its practical utility. chemistryviews.org

The use of microwave irradiation in solvent-free conditions has also been explored, further enhancing the green credentials of the synthesis. organic-chemistry.org For example, the condensation of arylglyoxals with phenylurea can be efficiently carried out using polyphosphoric ester as a mediator under microwave irradiation, yielding 1,5-disubstituted hydantoins in excellent yields with short reaction times. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Benzylurea thieme-connect.com

MethodTemperature (°C)TimeYield (%)
Conventional606-24 h-
Microwave704 h-
Microwave801 h-
Microwave10028 min-
Microwave1207 min90

Catalytic Promotion in Urea Bond Formation Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In urea synthesis, various catalysts have been employed to facilitate the formation of the urea bond.

Ruthenium-based pincer complexes have emerged as highly effective catalysts for the direct synthesis of ureas from methanol (B129727) and amines. acs.orgorganic-chemistry.orgnih.gov This method is exceptionally atom-economical, with hydrogen gas as the only byproduct. acs.org The reaction proceeds without the need for additives such as bases or oxidants. acs.orgnih.gov This catalytic system has also been successfully used for the one-pot, two-step synthesis of unsymmetrical urea derivatives. acs.org

Lanthanide triflates, such as lanthanum triflate, have been shown to catalyze the direct conversion of N-protected amines into unsymmetrical ureas in high yields. organic-chemistry.org This method is compatible with various protecting groups and a range of amines. organic-chemistry.org

Palladium-catalyzed reactions have also found application in urea synthesis. For example, Pd/C can catalyze the carbonylation of azides in the presence of amines to produce unsymmetrical ureas. organic-chemistry.org Another approach involves the palladium-catalyzed reductive alkylation of monosubstituted ureas using aldehydes and molecular hydrogen. researchgate.net

More recently, electrochemical methods are being explored. An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl ureas, which proceeds via amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.org

Atom-Economical and Green Chemistry Approaches in Synthesis

The principles of green chemistry and atom economy are increasingly influencing the design of synthetic routes. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. rsc.org

The aforementioned ruthenium-catalyzed synthesis of ureas from methanol and amines is a prime example of an atom-economical process, producing only hydrogen as a byproduct. acs.org Similarly, the synthesis of pyridine-2-yl substituted ureas from pyridine (B92270) N-oxides and dialkylcyanamides is a solvent- and halide-free, atom-economical method. rsc.org

The use of carbon dioxide (CO2) as a C1 building block is a key strategy in green urea synthesis. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. organic-chemistry.org Electrocatalytic approaches are also being investigated for the synthesis of urea from CO2 and nitrogenous molecules under mild conditions, offering a sustainable alternative to the energy-intensive industrial process. rsc.orgrsc.org Plasma-ice interaction is another innovative green approach being explored for urea synthesis. researchgate.netarxiv.org

Water is often utilized as a green solvent in these modern synthetic approaches. thieme-connect.commcgill.carsc.org The development of catalyst-free methods for the synthesis of N-substituted ureas in water further underscores the shift towards more environmentally benign processes. rsc.org

Mechanistic Elucidation of 1-Phenylbutylurea Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of ureas, including this compound, typically proceeds through the reaction of an amine with an isocyanate intermediate. wikipedia.org

Investigation of Reaction Intermediates and Transition States

The formation of the urea bond involves several key intermediates and transition states. In the reaction of an amine with an isocyanate, the initial step is the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate. This leads to a tetrahedral intermediate which then collapses to form the final urea product.

In the context of catalytic reactions, the intermediates can be more complex. For instance, in the ruthenium-catalyzed dehydrogenative coupling of formamides, the reaction is believed to proceed through the formation of an isocyanate intermediate. organic-chemistry.org

Computational studies, often using density functional theory (DFT), are powerful tools for investigating these transient species. acs.orgaanda.org For example, in the electrocatalytic synthesis of urea from CO2 and nitrate (B79036)/nitrite, DFT calculations have shown that the first C-N bond is formed through the coupling of gaseous CO2 with surface-bound nitrogen intermediates. acs.org These studies help to elucidate the reaction pathways and identify the most favorable routes. chinesechemsoc.org

In the amine-catalyzed reaction of isocyanates with anhydrides, which can lead to imide formation, urea itself, formed from the hydrolysis of the isocyanate, acts as a catalyst. rsc.orgrsc.org The reaction proceeds through the deprotonation of urea, which then attacks the anhydride. rsc.org

Kinetic Studies and Rate-Determining Steps in Urea Synthesis

In the industrial synthesis of urea from ammonia (B1221849) and carbon dioxide, the dehydration of ammonium carbamate (B1207046) to form urea is the slow, rate-determining step. witpress.comureaknowhow.com The initial formation of ammonium carbamate is a fast and exothermic reaction. witpress.com

In the context of the urea cycle in biological systems, the conversion of carbamoyl (B1232498) phosphate (B84403) to citrulline, catalyzed by ornithine transcarbamylase, is often considered the primary rate-determining step. brainly.comnews-medical.net However, other steps can also be rate-limiting to allow for precise regulation of ammonia detoxification. brainly.com

For the electrocatalytic urea oxidation reaction (UOR), the rate-determining step can vary depending on the concentration of urea. rsc.org At low concentrations, the capture of protons and electrons from urea molecules is the RDS, while at high concentrations, the formation of active Ni oxyhydroxides on the catalyst surface becomes rate-determining. rsc.org

Kinetic studies on the hydrolysis of urea have shown that the conversion increases with increasing temperature and time, but decreases slightly with an increasing initial concentration of urea. acs.org The activation energy for this reaction has been determined through these studies. acs.org

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating and validating the mechanisms of chemical reactions, including those for the synthesis of ureas like this compound. Density Functional Theory (DFT) is a prominent method used to investigate the intricate details of reaction pathways. chinesechemsoc.org These computational approaches allow researchers to model transition states, calculate activation energies, and predict the thermodynamic and kinetic favorability of different proposed mechanisms. acs.orgrsc.org For instance, in the electrocatalytic synthesis of urea, theoretical calculations have been employed to understand the coupling of C- and N-containing intermediates, revealing how specific catalyst morphologies can influence the reaction mechanism. acs.org

In the context of urea production, computational fluid dynamics (CFD) has also been utilized to simulate and optimize reactor conditions, although this is more focused on process engineering than molecular-level mechanism validation. ijcce.ac.ir More specific to synthetic mechanisms, DFT computations performed with packages like the Vienna ab initio simulation package can describe ion-electron interactions and exchange-correlation potentials, providing deep insights into the reaction. chinesechemsoc.org Isotope labeling experiments, often planned and interpreted with the aid of computational results, can then provide experimental confirmation of the predicted pathways, such as verifying the nitrogen source in urea products. chinesechemsoc.orgnih.gov By modeling catalysts and reactants, such as in the theoretical prediction of Mo2B2, Ti2B2, and Cr2B2 as potential electrocatalysts, computational studies guide the rational design of more efficient synthetic routes. rsc.org This predictive power allows for the screening of potential catalysts and reaction conditions before undertaking extensive laboratory work, saving time and resources. rsc.org

Table 1: Computational Methods in Urea Synthesis Research

Computational Method Application Key Insights Provided Source(s)
  • Thermodynamic and kinetic analysis of urea formation. | chinesechemsoc.org, acs.org | | Computational Hydrogen Electrode (CHE) Model | Prediction of efficient electrocatalysts for urea production. | - Identification of promising catalyst materials (e.g., Mo2B2, Ti2B2).
  • Calculation of theoretical limiting potentials. | rsc.org | | Computational Fluid Dynamics (CFD) | Optimization of industrial urea production processes. | - Simulation of flow rate, pressure, and temperature in reactors.
  • Modification of scrubber design to improve efficiency. | ijcce.ac.ir | | X-ray Absorption Spectroscopy (XAS) Analysis | Validation of catalyst site configurations. | - Determination of the average valence state of metal catalysts.
  • Confirmation of specific site structures (e.g., bonded Fe-Ni pairs). | nih.gov |
  • **2.3. Strategies for Derivatization and Targeted Functionalization of the Urea Core

    The urea moiety, as present in this compound, is a versatile functional group that can be readily derivatized to create analogues with tailored properties. These strategies involve targeted chemical modifications to alter characteristics such as solubility, biological activity, and analytical detectability. The presence of two nitrogen atoms in the urea core provides multiple sites for functionalization, allowing for the synthesis of a diverse library of compounds from a single scaffold.

    Chemical modification of the urea core is a critical strategy for enhancing the utility of compounds like this compound in research. A primary application of such derivatization is to improve the analytical properties of the molecule for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). research-solution.comresearchgate.net For GC analysis, which requires volatile compounds, derivatization processes such as alkylation, acylation, or silylation are employed to convert polar N-H groups into less polar, more volatile derivatives. research-solution.com

    In the realm of LC-MS, derivatization is used to enhance ionization efficiency and improve chromatographic separation. ddtjournal.com For example, amino acids have been derivatized with urea itself to create carbamoyl amino acids, which show better retention on reversed-phase columns and increased response in UV and MS detectors. researchgate.netmdpi.com This approach is fast, simple, and uses an inexpensive reagent. researchgate.net Other reagents are designed to introduce a readily ionizable group or a specific fragmentable tag that yields a characteristic product ion during tandem mass spectrometry (MS/MS), allowing for highly sensitive and selective detection. ddtjournal.com

    Beyond analytics, chemical modification is fundamental to drug discovery and medicinal chemistry for modulating biological activity. nih.gov Structural modifications to 1-phenyl-3-(1-phenylethyl)urea derivatives, close analogues of this compound, led to the identification of potent complement inhibitors. nih.gov In these studies, introducing different functional groups and altering chain lengths, such as adding a five- or six-carbon chain, significantly improved the inhibitory activity of the compounds. nih.gov Similarly, N-methylation of the urea nitrogen atoms can switch the molecule's conformation, which can be exploited to modulate biological activity. nih.gov These modifications can also alter hydrogen bonding capabilities, which is crucial for a molecule's interaction with biological targets. nih.gov

    Table 2: Derivatization Strategies for Urea-Containing Compounds in Research

    Derivatization Method Reagent(s) Purpose Application Example Source(s)
    Carbamoylation Urea Enhance chromatographic retention and MS signal. Pre-column derivatization of amino acids for LC-MS analysis. researchgate.net, mdpi.com
    Acylation Acyl Halides, Anhydrides Increase volatility for GC; improve separation. Derivatization of polar stereoisomers for analysis by supercritical fluid chromatography. research-solution.com, researchgate.net
    Silylation Trimethylsilyldiethylamine (TMS-DEA) Increase volatility for GC analysis of hindered compounds. Derivatization of amino acids, steroids, and carboxylic acids. research-solution.com
    Chromogenic Derivatization p-Dimethylaminocinnamaldehyde Form a colored product for spectrophotometric quantification. Quantification of urea in moisturizer creams using diffuse reflectance spectroscopy. unesp.br
    Isocyanate Addition Various Isocyanates Synthesize diverse urea analogues for biological screening. Synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors. nih.gov

    When derivatizing the urea core, controlling the regioselectivity and stereoselectivity of the reactions is paramount for creating specific, well-defined molecules. The unsymmetrical nature of a substituted urea like this compound means that the two nitrogen atoms are chemically distinct, offering the potential for regioselective functionalization.

    Regioselectivity involves selectively targeting one reaction site over another. In the context of ureas, this often means differentiating between the two nitrogen atoms. For example, in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles, a one-pot regioselective protocol has been developed that allows for the controlled formation of the desired isomer. nih.gov Another approach involves the formal [3+2] cycloaddition of urea substrates with olefins, where the reaction proceeds with a high degree of regiochemical control, dictated by the formation of a halonium intermediate. researchgate.net DFT calculations have also been used to predict the regioselectivity of reactions involving urea derivatives, such as the deprotonation and subsequent capture of arynes, by analyzing the stability of intermediates. diva-portal.org

    Stereoselectivity, the control of stereochemistry, is crucial when chiral centers are present or introduced. The urea functional group can be used to relay stereochemical information over long distances within a molecule. nih.gov For instance, the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group proceeded with excellent diastereoselectivity (95:5 dr), even though the chiral center was several bonds away from the reaction site. nih.gov Chiral derivatizing agents are widely used to determine the stereochemistry of molecules like amino acids. nih.gov Reagents such as Marfey's reagent (FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with chiral molecules to form diastereomeric urea derivatives that can be separated and analyzed chromatographically. nih.gov Furthermore, novel organocatalysts containing both a urea and a chiral N-sulfinyl group have been developed for use in asymmetric reactions, demonstrating the power of stereocontrolled derivatization. acs.org

    Table 3: Selective Derivatization of the Urea Core

    Selectivity Type Reaction/Method Key Features Example Source(s)
    Regioselectivity One-pot triazole synthesis Microwave-assisted, regioselective formation of 1,5-diaryl-3-amino-1,2,4-triazoles. Synthesis from N-acyl-N-Boc-carbamidothioates and hydrazines. nih.gov
    Formal [3+2] Cycloaddition Uses a halonium intermediate as a regio- and stereochemical template for aminooxygenation. Reaction of urea substrates with activated and unactivated alkenes. researchgate.net
    Aryne Generation and Trapping DFT calculations predict the more acidic proton, leading to selective deprotonation and aryne formation. Regioselective functionalization of 2,1,3-benzothiadiazole (B189464) (BTD) via aryne capture with a cyclic urea. diva-portal.org
    Stereoselectivity Asymmetric Reduction A chiral sulfinyl group on a diaryl urea directs the stereoselective reduction of a nearby ketone. Reduction of an acylurea to an alcohol with high diastereoselectivity (95:5 dr). nih.gov
    Chiral Derivatization Reaction with a chiral agent (e.g., S-NIFE) to form separable diastereomeric urea derivatives. Determination of amino acid stereochemistry via HPLC analysis of S-NIFE derivatives. nih.gov
    Asymmetric Organocatalysis Use of chiral N-sulfinyl ureas as organocatalysts. Enantioselective aza-Henry reactions and additions to nitroalkanes. acs.org

    Molecular Structure Elucidation and Conformational Landscape Analysis

    High-Resolution Spectroscopic Characterization Techniques

    High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular framework of 1-phenylbutylurea. ucdavis.eduwiley.com These methods are fundamental in confirming the identity and purity of a synthesized compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nptel.ac.instanford.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. intertek.comsavemyexams.com

    For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons:

    Aromatic Protons: Signals in the aromatic region, characteristic of the phenyl group.

    Alkyl Chain Protons: A set of signals corresponding to the four-carbon butyl chain, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. rsc.org

    Urea (B33335) N-H Protons: Broad signals for the -NH- protons of the urea moiety. researchgate.net

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the phenyl ring, the butyl chain carbons, and the carbonyl carbon of the urea group. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, definitively assembling the molecular structure.

    High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. measurlabs.comspectroscopyonline.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula. mdpi.comnih.gov

    For this compound, with a chemical formula of C₁₁H₁₆N₂O, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that can be matched to the theoretical value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. measurlabs.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the phenyl or butyl groups. intertek.com

    Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

    X-ray Crystallographic Analysis of this compound and its Complexes

    While NMR and MS provide data on molecular connectivity and formula, X-ray crystallography offers the most definitive view of a molecule's three-dimensional structure in the solid state. nih.govwikipedia.org This technique is essential for understanding conformational preferences, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal architecture. researchgate.netmigrationletters.com

    Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound. nih.govwikipedia.org The process involves growing a high-quality single crystal of the material, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. nih.gov

    For a related compound, 1-(2-aminophenyl)-3-phenylurea, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis provided precise unit cell dimensions (a = 16.1742 Å, b = 4.5667 Å, c = 16.3259 Å, β = 106.548°). nih.gov A similar analysis of this compound would yield its specific crystal system, space group, and unit cell parameters, providing an unambiguous three-dimensional model of the molecule.

    The solid-state structure of urea derivatives is heavily influenced by hydrogen bonding. energetic-materials.org.cnjchemrev.com The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), facilitating the formation of robust intermolecular networks. researchgate.net

    In the crystal structure of similar urea compounds, molecules are often linked by N−H⋯O hydrogen bonds, forming chains or more complex architectures. nih.gov For instance, in 1-(2-aminophenyl)-3-phenylurea, molecules are linked into chains running parallel to the b-axis via N—H⋯O hydrogen bonds involving the central urea unit. nih.gov A detailed crystallographic study of this compound would be expected to reveal similar hydrogen-bonding motifs, which are crucial for the stability of the crystal lattice. jchemrev.comresearchgate.net These interactions dictate many of the material's physical properties.

    When it is challenging to grow single crystals large enough for X-ray diffraction, electron crystallography, particularly Microcrystal Electron Diffraction (MicroED), provides a powerful alternative. dectris.commicroscopy.org This technique can determine atomic-resolution structures from nanocrystals or microcrystalline powders. dectris.comxray.cz Electrons interact much more strongly with matter than X-rays, allowing data to be collected from extremely small crystals. xray.cznih.gov This method is becoming increasingly important in materials science and pharmaceutical development for characterizing compounds that are difficult to crystallize. dectris.comquantumdetectors.com Should this compound prove difficult to analyze via single-crystal X-ray methods, electron crystallography would be the indicated technique to elucidate its solid-state structure. microscopy.orgxray.cz

    Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

    Conformational Analysis and Intramolecular Interactions

    The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C single bonds of the butyl chain and the C-N bonds of the urea group. The interplay of steric hindrance, which is the repulsion between bulky groups, and potential intramolecular interactions, such as hydrogen bonding, governs the relative stability of the various possible conformations. maricopa.edulibretexts.org The phenyl ring and the urea moiety are the most sterically demanding groups in the molecule, and their relative positions are key to defining the low-energy conformations.

    Experimental methods provide valuable insights into the average or most populated conformations of a molecule in a given state (solid, liquid, or gas). Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools for this purpose. wikipedia.orgilpi.com

    X-ray Crystallography: This technique determines the precise arrangement of atoms in a crystalline solid. nih.gov For this compound, a crystal structure would reveal the specific conformation adopted in the solid state, including bond lengths, bond angles, and torsion angles. This solid-state structure is often a low-energy conformation, although packing forces in the crystal can influence the observed geometry. tulane.edu

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, provides information about the chemical environment of the nuclei in a molecule in solution. hmdb.cauzh.ch Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are sensitive to the molecule's conformation. For instance, the coupling constants between protons on adjacent carbons in the butyl chain can be used to infer the preferred torsion angles. In solution, this compound will exist as an equilibrium of different conformers, and the observed NMR parameters will be a weighted average of these conformations.

    Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. studymind.co.ukiza-online.org The positions of certain absorption bands, such as the N-H and C=O stretching frequencies of the urea group, can be sensitive to the presence of intramolecular hydrogen bonding. pg.edu.pl For example, a shift in the N-H stretching frequency to a lower wavenumber could indicate the formation of a hydrogen bond between the N-H proton and the phenyl ring's π-electrons or the carbonyl oxygen.

    While specific experimental data for this compound is not extensively reported in publicly accessible literature, the following table illustrates the type of data that would be obtained from such studies on analogous compounds.

    TechniqueObservable ParameterInformation Gained on Conformation
    X-ray Crystallography Torsion angles of the butyl chainDefines the specific staggered or gauche conformations present in the solid state.
    N-H···O hydrogen bonding distancesConfirms the presence and geometry of intermolecular hydrogen bonds in the crystal lattice.
    NMR Spectroscopy 3JHH coupling constantsProvides information about the time-averaged dihedral angles of the C-C bonds in the butyl chain in solution.
    Chemical shifts of urea protonsCan indicate involvement in hydrogen bonding or proximity to the phenyl ring.
    IR Spectroscopy N-H stretching frequency (νN-H)A lower frequency can suggest intramolecular hydrogen bonding.
    C=O stretching frequency (νC=O)The position of this band can be influenced by the electronic environment and hydrogen bonding.

    In conjunction with experimental methods, computational chemistry provides a powerful approach to explore the complete conformational landscape of a molecule. dtu.dkschrodinger.com Theoretical modeling can identify all possible low-energy conformers (energy minima) and the energy barriers for interconversion between them. leidenuniv.nlarxiv.org

    Molecular Mechanics and Quantum Mechanics: Computational methods, ranging from faster molecular mechanics force fields to more accurate but computationally intensive quantum mechanics calculations (like Density Functional Theory - DFT), can be used to calculate the potential energy of a molecule as a function of its geometry. nih.govdergipark.org.tr By systematically rotating the flexible bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

    For this compound, theoretical calculations would likely predict that the most stable conformations minimize steric repulsion by adopting a staggered arrangement along the butyl chain. maricopa.edu Furthermore, specific conformations that allow for favorable intramolecular interactions, such as a hydrogen bond between an N-H proton and the phenyl ring or the carbonyl oxygen, might be identified as particularly stable. mdpi.com

    The following table summarizes the expected low-energy conformers of this compound based on general principles of conformational analysis and the types of data that would be generated from theoretical calculations.

    Conformer DescriptionKey Torsion AnglesExpected Relative Energy (kcal/mol)Stabilizing/Destabilizing Interactions
    Anti (extended chain) All C-C-C-C and C-C-N-C torsion angles are ~180°0 (Reference)Minimizes steric hindrance.
    Gauche One or more C-C-C-C torsion angles are ~60°> 0Increased steric interaction between alkyl segments.
    Intramolecular H-bonded Specific torsion angles that bring an N-H group close to the phenyl ring or carbonyl oxygenPotentially < 0Stabilized by a favorable intramolecular hydrogen bond.

    It is important to note that the actual conformational preferences of this compound would be determined by a combination of these experimental observations and theoretical predictions. The synergy between these approaches provides a comprehensive understanding of the molecule's structural dynamics. nih.gov

    Theoretical and Computational Investigations of 1 Phenylbutylurea

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are fundamental to understanding the electronic nature of 1-phenylbutylurea. These calculations, often performed using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties and reactivity. bhu.ac.inplos.org

    Electronic Properties and Frontier Molecular Orbitals (FMO) Analysis

    The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity.

    For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the urea (B33335) moiety, which are electron-rich regions. Conversely, the LUMO would likely be distributed over the entire molecule, with significant contributions from the carbonyl group and the aromatic ring. Time-dependent DFT (TD-DFT) can be utilized to further examine the electronic properties, including excitation energies and oscillator strengths. bhu.ac.in

    Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound

    ParameterValue (eV)Description
    E_HOMO-6.5Energy of the Highest Occupied Molecular Orbital
    E_LUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
    Energy Gap (ΔE)5.3A measure of chemical reactivity and stability

    Note: These values are illustrative and would be determined through specific quantum chemical calculations.

    Charge Distribution and Reactivity Descriptors

    The distribution of electron density within the this compound molecule is key to identifying its reactive sites. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.inedu.krd These calculations typically reveal that the oxygen atom of the carbonyl group and the nitrogen atoms of the urea group possess negative charges, making them nucleophilic centers. The carbonyl carbon and the hydrogen atoms attached to the nitrogen atoms are expected to have positive charges, indicating their electrophilic nature. wu.ac.th

    Table 2: Hypothetical Global Reactivity Descriptors for this compound

    DescriptorFormulaValue (eV)Interpretation
    Electronegativity (χ)-(E_HOMO + E_LUMO)/23.85Tendency to attract electrons
    Chemical Hardness (η)(E_LUMO - E_HOMO)/22.65Resistance to change in electron distribution
    Global Softness (S)1/(2η)0.189A measure of the molecule's polarizability

    Note: These values are hypothetical and calculated based on the illustrative FMO energies in Table 1.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational changes and interactions with its environment. stanford.edulehigh.edu

    Conformational Dynamics in Different Chemical Environments

    This compound possesses several rotatable bonds, leading to a flexible structure with multiple possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov The dynamics of these conformations can be influenced by the surrounding chemical environment. rsc.orgle.ac.uk For instance, in a non-polar solvent, the molecule might adopt a more compact conformation, whereas in a polar solvent, it may extend to facilitate interactions with the solvent molecules. This process of conformational change is a key aspect of chemical exchange. ox.ac.uk

    Simulation of Solvent Effects on Molecular Behavior

    The solvent can significantly impact the behavior of this compound. d-nb.infonih.gov MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nsf.govmdpi.com By analyzing the radial distribution functions and hydrogen bonding patterns, it is possible to understand how the solvent molecules arrange themselves around the solute and how they affect its conformation and electronic properties. nih.gov For example, polar solvents like water can form hydrogen bonds with the urea moiety, stabilizing certain conformations. The use of polarizable continuum models (PCMs) in conjunction with MD can also provide a computationally efficient way to account for bulk solvent effects. ajchem-a.comnih.gov

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like molecules. wikipedia.orgnih.gov DFT calculations are central to the theoretical study of this compound, providing a balance between accuracy and computational cost. nih.govpitt.edu

    DFT methods, with various functionals such as B3LYP, are employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional structure. mdpi.comespublisher.com These optimized geometries are the foundation for subsequent calculations of other properties. DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. Furthermore, DFT is the primary method for calculating the electronic properties discussed in section 4.1, including FMO energies, charge distributions, and reactivity descriptors. plos.orgmdpi.com The accuracy of DFT calculations can be systematically improved by using more sophisticated functionals and larger basis sets. arxiv.orgpeerj.com

    Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

    Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iofrontiersin.orgacs.org Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP, can provide accurate estimations of the isotropic shielding tensors, which are then converted to chemical shifts. acs.org For a molecule like this compound, a conformational search would first be necessary to identify the low-energy conformers, as the chemical shifts are a population-weighted average over these conformations. github.io Machine learning approaches, trained on large datasets of experimental and calculated NMR data, are also emerging as powerful tools for rapid and accurate NMR prediction. frontiersin.orgarxiv.org

    Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical and for illustrative purposes to demonstrate the output of a computational prediction. They are based on typical chemical shifts for similar structural motifs.)

    AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
    C=O157.5NH (phenyl-adjacent)8.5
    Phenyl C1 (ipso)139.0NH (butyl-adjacent)6.2
    Phenyl C2/C6 (ortho)120.0Phenyl H2/H6 (ortho)7.4
    Phenyl C3/C5 (meta)129.0Phenyl H3/H5 (meta)7.1
    Phenyl C4 (para)123.0Phenyl H4 (para)7.3
    Butyl C1'40.5Butyl H1'3.2
    Butyl C2'31.0Butyl H2'1.5
    Butyl C3'20.0Butyl H3'1.4
    Butyl C4'13.8Butyl H4'0.9

    Infrared (IR) Spectroscopy: Theoretical calculations are highly effective in predicting the vibrational frequencies of molecules. arxiv.org A frequency calculation on the optimized geometry of this compound using a method like B3LYP/6-31G* would yield the harmonic vibrational wavenumbers. orientjchem.orgresearchgate.net These calculated frequencies often have systematic errors, which can be corrected using scaling factors to achieve better agreement with experimental data. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching, N-H stretching and bending, and the aromatic C-H and C=C vibrations. orientjchem.org

    Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: These values are hypothetical and based on a computational study of the related compound phenylurea. orientjchem.orgresearchgate.net)

    Vibrational ModePredicted Wavenumber (cm⁻¹)Description
    N-H Stretch (phenyl-adjacent)3475Asymmetric/Symmetric stretching of the N-H bond
    N-H Stretch (butyl-adjacent)3450Asymmetric/Symmetric stretching of the N-H bond
    C-H Stretch (Aromatic)3150 - 3050Stretching of C-H bonds on the phenyl ring
    C-H Stretch (Aliphatic)2960 - 2870Stretching of C-H bonds on the butyl chain
    C=O Stretch1660Stretching of the carbonyl group
    N-H Bend1618Scissoring vibration of the amide groups
    C=C Stretch (Aromatic)1600 - 1450Ring stretching vibrations of the phenyl group

    UV-Vis Spectroscopy: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). muni.cz This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. muni.cznih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the phenyl ring. The calculations can predict the wavelength of maximum absorption (λmax), which is influenced by the conjugation and the substituents on the aromatic ring. nih.govchemrxiv.org

    Energetics of Reaction Pathways and Transition States

    Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

    For the synthesis of this compound, a common route is the reaction of phenyl isocyanate with butylamine. DFT calculations can be employed to model the reaction pathway. mdpi.commdpi.com The process typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. researchgate.net

    Computational investigations can determine the Gibbs free energy profile of the reaction. rsc.org This involves:

    Geometry Optimization: Calculating the minimum energy structures of the reactants (phenyl isocyanate and butylamine), the product (this compound), and any intermediates.

    Transition State Searching: Locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is a critical step, and various algorithms are available for this purpose.

    Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

    The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov Computational studies can also explore the role of catalysts, such as tertiary amines, which can lower the activation energy by forming intermediate complexes. mdpi.commdpi.com For instance, a catalyst can facilitate proton transfer, a key step in the formation of the urea linkage. rsc.org Similarly, the mechanism of urea synthesis from sources like CO₂ and amines has been studied computationally, revealing that the dehydration of an ammonium (B1175870) carbamate (B1207046) intermediate is the rate-determining step. nih.gov Such detailed energetic information is vital for optimizing reaction conditions and understanding the underlying chemical transformations. chinesechemsoc.orgchinesechemsoc.orgrsc.org

    Computational Design and Virtual Screening for Novel Urea Derivatives

    Building upon the structural and electronic information of this compound, computational methods can be used to design novel derivatives with potentially enhanced biological or material properties. Virtual screening is a powerful technique to efficiently evaluate large libraries of compounds in silico to identify promising candidates. nih.govresearchgate.netplos.orgnih.gov

    Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target, such as an enzyme or receptor. nih.goveurekaselect.comnih.govmetu.edu.tr Starting from a known active molecule like this compound (or a set of active analogues), a pharmacophore model can be generated. nih.gov This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.netplos.org For this compound, key pharmacophoric features would include the hydrogen bond donor and acceptor capabilities of the urea moiety, and the hydrophobic nature of the phenyl and butyl groups.

    Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, molecular docking can be used for virtual screening. In this approach, candidate molecules are computationally placed into the active site of the target protein, and their binding affinity is estimated using a scoring function. This allows for the rapid screening of thousands or even millions of compounds. Novel derivatives of this compound could be designed by modifying the phenyl or butyl substituents and then docked into a target of interest to predict their binding mode and affinity. nih.govacs.org This process helps prioritize which novel compounds should be synthesized and tested experimentally, thereby saving significant time and resources.

    Through these computational strategies, the basic scaffold of this compound can be systematically modified to explore new chemical space and design next-generation molecules for a wide range of applications.

    Intermolecular Recognition and Supramolecular Architectures

    Non-Covalent Interactions of 1-Phenylbutylurea

    Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules arrange themselves in a condensed phase. wikipedia.org The urea (B33335) group, in particular, is a powerful structural motif due to its distinct hydrogen bonding capabilities. cymitquimica.comresearchgate.net

    The urea moiety (–NH–CO–NH–) is an exceptional hydrogen-bonding unit, possessing two donor N-H groups and one acceptor carbonyl oxygen atom. This dual functionality allows phenylurea derivatives to form strong and directional hydrogen bonds. cymitquimica.comresearchgate.net A common and highly stable motif observed in the crystal structures of related compounds, such as N-benzoyl-N′-phenylurea and other diaryl ureas, is the formation of a centrosymmetric dimer. researchgate.netiucr.org In this arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a robust eight-membered ring synthon. iucr.org

    The conformation of the molecule can be influenced by both intramolecular and intermolecular hydrogen bonds. For instance, N-benzoyl-N′-phenylurea molecules adopt a specific conformation that facilitates an intramolecular N—H···O=C hydrogen bond. researchgate.net The presence of substituents on the phenyl ring can also affect the hydrogen bonding patterns by altering the electronic properties or steric environment of the urea group. nih.gov

    Characterization of these hydrogen bonds relies on several analytical techniques:

    X-ray Crystallography: Provides definitive evidence of hydrogen bonding in the solid state, detailing bond lengths, angles, and the formation of supramolecular motifs like dimers and chains. researchgate.netiucr.org

    NMR Spectroscopy: In solution, ¹H NMR titration experiments are used to study hydrogen bonding in host-guest complexes. The chemical shift of the urea N-H protons is highly sensitive to its electronic environment, and a significant downfield shift upon addition of a hydrogen bond acceptor (like an anion) indicates a strong interaction. nih.govacs.org

    FT-IR Spectroscopy: The stretching frequency of the N-H and C=O groups in the infrared spectrum changes upon hydrogen bond formation, providing evidence of these interactions. nih.gov

    The phenyl group in this compound is crucial for engaging in π-system interactions. These include π-π stacking and C-H···π interactions, which are vital for the molecular recognition capabilities of phenylurea derivatives, especially in biological contexts. nih.govmdpi.com

    π-π Stacking: This interaction occurs between the aromatic rings of two molecules. In protein-ligand complexes involving urea derivatives, π-stacking between the ligand's phenyl ring and aromatic amino acid residues like phenylalanine or tryptophan is frequently observed. nih.govmdpi.com These interactions, with energies ranging from -1.5 to -3.4 kcal/mol, contribute significantly to binding affinity and stability. mdpi.com The addition of an aromatic moiety to a molecule can, however, lead to a more disordered organization compared to its aliphatic counterparts due to competition between hydrogen bonding and π-π stacking. nih.gov

    C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a π-system. These interactions are increasingly recognized as important for stabilizing molecular conformations and assemblies. mdpi.comnih.gov In urea-based receptor systems, C-H···π interactions can play a role in the precise positioning of a substrate within a binding pocket. mdpi.comchemrxiv.org

    The combination of strong, directional hydrogen bonds and weaker, more diffuse π-interactions allows for a complex and highly specific recognition landscape. researchgate.net

    While this compound itself does not form halogen bonds, its halogenated derivatives are model systems for studying this interaction. Halogen bonding is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. nih.govehu.eus This interaction has become a powerful tool in crystal engineering for designing specific supramolecular assemblies. nih.gov

    Other non-covalent forces also play a role:

    Dipole-Dipole Interactions: The polar urea group creates a significant molecular dipole, leading to electrostatic interactions that influence molecular arrangement. wikipedia.org

    The interplay of these various forces—hydrogen bonding, π-stacking, and van der Waals interactions—determines the final supramolecular structure. rsc.org

    Aromatic π-π Stacking and C-H···π Interactions

    Host-Guest Chemistry and Molecular Recognition Phenomena

    The reliable hydrogen-bonding capability of the urea group makes it a cornerstone in the design of synthetic receptors for host-guest chemistry, particularly for anion recognition. capes.gov.brrsc.orgresearchgate.net

    A vast number of anion receptors have been developed based on the urea functional group. capes.gov.brrsc.org The design of these receptors hinges on the principle of preorganization, where multiple urea groups are positioned on a molecular scaffold to create a binding site that is complementary in size and shape to a target guest. researchgate.net

    Synthesis: The synthesis of urea-based receptors is often straightforward, typically involving the reaction of a primary amine with an appropriate isocyanate, which allows for the creation of both symmetrical and unsymmetrical derivatives in high yield. capes.gov.brrsc.orgnih.gov

    Scaffolds: Receptors range from simple, flexible acyclic structures to complex, rigid macrocycles. researchgate.netmdpi.com For example, researchers have attached urea functionalities to scaffolds like xylene, pillar researchgate.netarenes, and stiff-stilbenes to create sophisticated hosts. nih.govmdpi.comacs.orgnih.gov These scaffolds orient the urea N-H donors for cooperative binding to a single guest molecule. researchgate.netnih.gov The goal is to create a system where the two N-H groups of a urea moiety can chelate a spherical anion or where multiple urea groups can donate parallel hydrogen bonds to the oxygen atoms of an oxoanion. researchgate.net

    The efficacy of these synthetic receptors is quantified through binding studies with various guest molecules, most commonly anions. These studies provide critical data on binding strength (affinity) and selectivity.

    Techniques: The primary methods for studying these interactions in solution are ¹H NMR and UV-Vis titrations, as well as isothermal titration calorimetry (ITC). nih.govacs.orgmdpi.com During a ¹H NMR titration, the receptor solution is treated with incremental additions of a guest anion, and the resulting changes in the N-H proton chemical shifts are monitored to calculate the association constant (Ka). nih.govacs.org

    Selectivity: Urea-based receptors have shown remarkable selectivity for certain anions. They typically bind strongly to basic anions that are good hydrogen bond acceptors. The binding affinity for halides often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the anion's basicity. frontiersin.org Similarly, for oxoanions, there is often high selectivity for species like acetate (B1210297) (CH₃CO₂⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻) over less basic anions like nitrate (B79036) (NO₃⁻). acs.orgfrontiersin.org

    The following tables summarize representative binding data for various urea-based receptor systems with model anion substrates, illustrating the strength and selectivity achievable.

    Receptor SystemGuest AnionSolventAssociation Constant (Kₐ) in M⁻¹TechniqueReference
    Stiff-Stilbene Bis-urea ((Z)-isomer)Acetate (CH₃CO₂⁻)CDCl₃2.1 x 10⁴¹H NMR acs.org
    Stiff-Stilbene Bis-urea ((Z)-isomer)Dihydrogen Phosphate (H₂PO₄⁻)CDCl₃1.1 x 10⁴¹H NMR acs.org
    Stiff-Stilbene Bis-urea ((E)-isomer)Acetate (CH₃CO₂⁻)CDCl₃1.3 x 10²¹H NMR acs.org
    meta-Xylylene-based Urea Cleft (L₂)Fluoride (B91410) (F⁻)DMSO2.95 x 10³UV-Vis frontiersin.org
    meta-Xylylene-based Urea Cleft (L₂)Dihydrogen Phosphate (H₂PO₄⁻)DMSO2.51 x 10³UV-Vis frontiersin.org
    para-Xylylene-based Dipodal UreaFluoride (F⁻)DMSO12,580UV-Vis mdpi.com
    para-Xylylene-based Dipodal UreaAcetate (CH₃CO₂⁻)DMSO2,810UV-Vis mdpi.com

    These studies demonstrate that by rationally designing the receptor's architecture, it is possible to fine-tune the binding properties, achieving high affinity and selectivity for specific molecular guests through the strategic use of non-covalent interactions originating from the urea and phenyl moieties. mdpi.comresearchgate.net

    Design and Synthesis of Receptor Systems Incorporating Urea Moieties

    Self-Assembly Processes Involving this compound Derivatives

    While no specific studies on this compound were identified, research on structurally similar compounds provides a framework for understanding its potential behavior.

    It is anticipated that this compound would engage in self-assembly in both solution and the solid state, primarily driven by the formation of intermolecular hydrogen bonds between the urea groups. mdpi.comwikipedia.org

    In Solution: The self-assembly of urea derivatives in solution is highly dependent on the solvent and concentration. In non-polar organic solvents, the strong hydrogen-bonding interactions between urea molecules would likely promote the formation of aggregates, potentially leading to the formation of organogels at sufficient concentrations. rsc.orgworktribe.com The stability of these aggregates would be influenced by the concentration and temperature. In aqueous solutions, the amphiphilic nature of this compound, with its hydrophobic phenyl and butyl groups and hydrophilic urea moiety, could lead to the formation of micelles or nanoparticles. mdpi.com Studies on other urea benzene (B151609) derivatives have shown the formation of nanoparticles in water, with the potential for further temperature-induced assembly. mdpi.com

    The specific architecture of this compound, featuring a phenyl group and a butyl group attached to the urea core, is expected to critically influence the morphology of its supramolecular assemblies.

    Alkyl Chain (Butyl Group): The length and nature of the alkyl chain play a significant role in the self-assembly of urea-based gelators and amphiphiles. rsc.orgworktribe.comdiva-portal.org The butyl group in this compound contributes to the molecule's hydrophobicity and introduces flexibility. The length of the alkyl chain can affect the solubility and the balance between solute-solute and solute-solvent interactions, which is crucial for processes like gelation. rsc.org In some systems, a longer alkyl chain is necessary to provide sufficient solvophobic drive for self-assembly. rsc.org The flexibility of the butyl chain can also allow for efficient packing within the supramolecular structure.

    Interactive Data Table: Factors Influencing Phenylurea Derivative Self-Assembly

    Molecular FeatureInfluence on Supramolecular AssemblyExpected Effect on this compoundRelevant Findings from Analogues
    Urea Moiety Primary hydrogen bond donor/acceptor site, driving 1D aggregation.Formation of hydrogen-bonded chains or tapes is highly probable.The urea motif acts as a "Velcro® type hook-and-loop" for unidirectional self-association. rsc.org
    Butyl Chain Contributes to van der Waals interactions and hydrophobicity; influences solubility and packing.The butyl group will enhance hydrophobic interactions, potentially leading to aggregation in polar solvents.Alkyl chain length is critical for gelation ability and determining the lower critical solution temperature (LCST) in aqueous solutions. worktribe.commdpi.com
    Phenyl Ring Enables π-π stacking interactions; contributes to overall molecular shape and rigidity.π-π stacking can provide additional stabilization to the supramolecular structure, influencing the packing arrangement.The interplay between hydrogen bonding and π-stacking governs the crystal packing of N,N'-diphenylureas. researchgate.net

    Catalytic Applications and Mechanistic Aspects in Non Biological Systems

    1-Phenylbutylurea as an Organocatalyst or Co-catalyst

    Urea (B33335) derivatives are a significant class of organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org These catalysts are valued for being metal-free, generally non-toxic, and stable under ambient conditions. wikipedia.org The two N-H groups of the urea moiety can form a bidentate hydrogen-bonding clamp with electrophiles, activating them towards nucleophilic attack.

    The ability of urea derivatives to act as hydrogen-bond donors makes them effective catalysts for a variety of organic transformations, including those that establish new stereocenters (asymmetric catalysis) and form carbon-carbon bonds (condensation reactions).

    Asymmetric Catalysis: In asymmetric synthesis, chiral urea derivatives are used to control the stereochemical outcome of a reaction. By incorporating a chiral scaffold, the catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Although phenylurea-protected amines have sometimes been found to be inferior to other protecting groups in specific peptide-catalyzed reactions, the urea moiety is a cornerstone of many successful bifunctional organocatalysts. nih.gov For instance, chiral bifunctional catalysts containing a urea group and a basic site (like a tertiary amine) have been developed. In these systems, the urea group activates the electrophile via hydrogen bonding, while the basic site activates the nucleophile, leading to highly stereoselective transformations. nih.govdcu.ie

    Condensation Reactions: Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water. libretexts.orgcatalysis.blog The aldol (B89426) and Claisen condensations are classic examples where carbonyl compounds react to form new C-C bonds. numberanalytics.com Urea-based catalysts can facilitate these reactions by activating the carbonyl group of the electrophile. For example, the aldol condensation involves the addition of an enolate to a carbonyl compound. numberanalytics.com A urea catalyst can polarize the C=O bond of the aldehyde or ketone, making it more susceptible to attack by the nucleophilic enolate. This type of activation is crucial in many biological and synthetic chemical processes. researcher.life

    The table below summarizes representative organic transformations catalyzed by urea derivatives.

    Reaction TypeCatalyst TypeSubstrate ExamplesRole of Urea MoietyRef
    Asymmetric Michael Addition Chiral bifunctional thiourea (B124793)Nitroolefins, malonatesH-bonding to the nitro group of the electrophile nih.govacs.org
    Asymmetric Mannich Reaction Chiral urea/thiourea on a cinchona alkaloid scaffoldImines, malonate estersH-bonding to the imine, directing nucleophilic attack researchgate.net
    Aldol Condensation Phenylurea derivativesAldehydes, ketonesActivation of the carbonyl electrophile via H-bonding numberanalytics.com
    Ring-Opening Polymerization Urea/thiourea co-catalystLactones (e.g., caprolactone)Dual activation of monomer and polymer chain end uri.edursc.org

    Investigation of Catalytic Cycles and Rate Enhancements

    The catalytic activity of urea derivatives stems from their ability to stabilize transition states and intermediates through hydrogen bonding. A typical catalytic cycle for a bifunctional urea organocatalyst begins with the activation of the nucleophile by the basic part of the catalyst and the simultaneous activation of the electrophile by the urea's N-H groups. nih.govacs.org This dual activation brings the reactants into close proximity in a specific orientation, lowering the activation energy of the rate-determining step. acs.org

    Studies have shown significant rate enhancements when using urea-based co-catalysts. For example, in proline-catalyzed α-aminoxylations, the addition of a bifunctional urea was found to dramatically increase the reaction rate. organic-chemistry.orgacs.org Mechanistic investigations suggested that the urea interacts with an oxazolidinone intermediate via hydrogen bonding, which accelerates the formation of the key enamine intermediate. organic-chemistry.orgacs.org Similarly, in ring-opening polymerizations, bis- and tris-urea H-bond donors have led to rate accelerations of up to 100 times compared to their monomeric counterparts. uri.edu This enhancement is attributed to a self-activation mechanism where one urea moiety activates another, which in turn more effectively polarizes the monomer for polymerization. uri.edu

    The general catalytic cycle for a bifunctional urea catalyst in a Michael addition is depicted below:

    The basic moiety of the catalyst deprotonates the nucleophile (e.g., a malonate).

    The urea moiety binds to and activates the electrophile (e.g., a nitroolefin) through hydrogen bonds.

    The activated nucleophile attacks the activated electrophile in a stereocontrolled manner.

    The product is released, and the catalyst is regenerated to re-enter the cycle. dcu.ieacs.org

    Interaction with Metal Centers in Catalytic Systems

    The urea functional group can also act as a ligand, coordinating to metal centers to form catalytically active complexes. While oxygen is the more common coordination atom for ureas, N-coordination is also possible and can lead to unique reactivity. nih.govacs.org

    Urea derivatives have emerged as a versatile and inexpensive class of ligands for transition metal catalysis. nih.govresearchgate.net Their synthesis is straightforward from readily available amines, and they are typically stable in air. nih.gov The electronic and steric properties of the urea ligand can be tuned by changing the substituents on the nitrogen atoms.

    In the context of palladium catalysis, N-arylureas have been investigated as pro-ligands. acs.org Under basic conditions, the urea can be deprotonated to form a ureate anion, which then coordinates to the metal center. nih.gov Experimental and computational studies on Pd-ureate complexes suggest that N-arylureas can act as monodentate N-bound ligands, coordinating through the unsubstituted nitrogen atom. acs.org This binding mode is relatively uncommon for metal-ureate complexes, which more typically coordinate through oxygen or in a bidentate N,O-fashion. nih.govacs.org The specific coordination mode is crucial as it influences the electronic environment and reactivity of the metal catalyst. For example, nickel(II) complexes with an imidazol-2-ylidene-N′-phenylurea ligand have shown different coordination behaviors depending on the substituents, with the ligand either coordinating to the metal via its carbonyl oxygen or remaining uncoordinated. ias.ac.in

    Urea derivatives, including those with phenyl groups, have been successfully employed in both homogeneous and heterogeneous catalysis.

    Homogeneous Catalysis: In a homogeneous system, the catalyst and reactants are in the same phase. pku.edu.cn N-phenylurea has been demonstrated to be a highly efficient and inexpensive phosphine-free ligand for palladium-catalyzed homogeneous reactions, such as the Heck and Suzuki cross-coupling reactions. researchgate.net These reactions are fundamental for forming carbon-carbon bonds in organic synthesis. The use of N-arylurea ligands has also enabled challenging transformations, like the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes, where traditional phosphine (B1218219) ligands are sometimes inhibitory. nih.gov In some cases, manganese pincer complexes have been used to catalyze the synthesis of urea derivatives from amines and methanol (B129727), showcasing the role of transition metals in forming the urea functionality itself. semanticscholar.orgacs.org

    Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. frontiersin.org Phenylurea has been incorporated into heterogeneous catalysts in several ways. One approach involves co-polymerizing phenylurea with traditional carbon nitride precursors (like urea) to create modified graphitic carbon nitride (g-CN) photocatalysts. acs.org This modification alters the electronic structure of the material, leading to a nine-fold improvement in photocatalytic hydrogen evolution activity. acs.org Another strategy is the synthesis of metal-organic frameworks (MOFs) that contain urea functionalities within their porous structure. A zinc-based MOF with urea struts was shown to be an effective and size-selective heterogeneous catalyst for Friedel-Crafts reactions, outperforming its homogeneous counterpart, diphenylurea. northwestern.edu The confinement of the catalytic sites within the MOF pores prevents self-quenching and allows for size-selective substrate conversion. northwestern.edu

    The table below provides examples of catalytic systems involving phenylurea derivatives.

    Catalysis TypeMetalLigand/CatalystReactionKey FindingRef
    Homogeneous PdN-PhenylureaHeck & Suzuki ReactionsHighly efficient, low-cost, phosphine-free ligand with high turnover numbers. researchgate.net
    Homogeneous PdN-ArylureasHeteroannulation of dienesUreate ligands outperform phosphine ligands for sterically demanding substrates. nih.govacs.org
    Heterogeneous N/A (Photocatalyst)Phenylurea-modified g-CNH₂ EvolutionCo-polymerization enhances photocatalytic activity significantly. acs.org
    Heterogeneous Zn (in MOF)Urea-tetracarboxylate strutFriedel-Crafts ReactionMOF catalyst is more active and size-selective than homogeneous analogue. northwestern.edu
    Heterogeneous TiIsoproturon (a phenylurea derivative)Photocatalytic DegradationStudy of the degradation of a phenylurea herbicide using TiO₂. nih.gov

    Ligand Design and Coordination Chemistry

    Computational Catalysis Studies

    Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalysis at a molecular level. kenkyugroup.orgaljest.net Such studies provide insights into reaction pathways, transition state structures, and the electronic factors that govern catalyst activity. kenkyugroup.orgplos.org

    Several computational studies have focused on phenylurea derivatives to understand their catalytic behavior. DFT calculations have been used to:

    Elucidate Reaction Mechanisms: For bifunctional urea organocatalysts, calculations have helped map the entire catalytic cycle, identifying the rate-determining step and clarifying the role of hydrogen bonding and other non-covalent interactions in stabilizing transition states. nih.govacs.org

    Predict Catalyst Performance: Computational screening of virtual libraries of potential organocatalysts has successfully identified novel and highly efficient urea-based catalysts. nih.govacs.org In one instance, a computational protocol predicted that a specific 2-aminoDMAP/urea catalyst would be superior to its thiourea analog for a conjugate addition reaction, a finding that was confirmed experimentally. nih.govacs.org The superior performance of the urea was attributed to a lower energetic penalty required to distort the catalyst into its active conformation. acs.org

    Understand Ligand-Metal Interactions: DFT has been crucial in determining the preferred coordination mode of urea ligands to metal centers. For N-arylureas binding to palladium, calculations showed that monodentate N-binding is energetically favored over O-binding or bidentate N,O-binding. acs.org

    Correlate Electronic Structure with Activity: In a study on the electrooxidation of formic acid, DFT calculations supported the experimental finding that phenylurea enhances the reaction. The model suggested that phenylurea forms an 8-membered ring via hydrogen bonding with the formate (B1220265) anion, facilitating its direct oxidation and minimizing the formation of poisoning intermediates like CO. nih.gov

    These computational insights are invaluable for the rational design of new and more efficient catalysts based on the this compound scaffold. plos.org

    Modeling of Active Sites and Transition States in Catalytic Reactions

    In the realm of computational chemistry, the modeling of active sites and transition states is a cornerstone for understanding and predicting catalytic processes. Current time information in Bangalore, IN.nih.gov For a hypothetical catalytic cycle involving this compound, researchers would typically employ methods like Density Functional Theory (DFT) to elucidate the geometric and electronic structures of key intermediates and transition states. organic-chemistry.org

    The process would involve:

    Geometric Optimization: Determining the lowest energy arrangement of atoms for the catalyst, substrates, and any intermediates formed during the reaction. For this compound, this would involve mapping the conformational landscape of the phenylbutyl and urea moieties.

    Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is crucial for understanding the reaction rate. ontosight.ai

    Interaction Analysis: Investigating the non-covalent interactions, such as hydrogen bonding from the urea N-H groups, which could play a role in substrate binding and activation. rsc.org

    However, without experimental data or prior computational studies on the catalytic activity of this compound, any such modeling remains purely theoretical. There are no specific research findings detailing the modeling of active sites where this compound is the primary catalytic species or a critical ligand.

    Prediction of Catalytic Efficiency and Selectivity

    The prediction of catalytic efficiency (often in terms of turnover frequency) and selectivity (the preference for forming a specific product) is a primary goal of computational catalysis. researchgate.netnih.gov Machine learning models, trained on large datasets of catalytic reactions, are increasingly used for this purpose. acs.orgresearchgate.net

    For a molecule like this compound, predicting its catalytic efficiency would involve:

    Descriptor-Based Models: Identifying key molecular or electronic features (descriptors) of this compound that could correlate with catalytic activity. These might include the electronic properties of the phenyl ring or the hydrogen-bond donating ability of the urea group. google.com

    Kinetic Modeling: Using the energies of intermediates and transition states obtained from quantum chemical calculations to build a microkinetic model of the entire catalytic cycle. This can provide estimates of reaction rates and selectivities under different conditions. nih.gov

    Despite the power of these predictive tools, their application to this compound is contingent on the existence of a catalytic reaction to model. The current body of scientific literature does not provide evidence of this compound participating in any specific catalytic transformation in a non-biological context, rendering the prediction of its efficiency and selectivity a speculative exercise. While the synthesis of this compound and related derivatives is documented, its functional application in catalysis is not. mcgill.carsc.org

    Applications in Advanced Functional Materials Excluding Bulk Polymeric Properties

    1-Phenylbutylurea as a Building Block for Functional Organic Materials

    The synthesis of functional organic materials relies on molecular precursors that can be tailored to achieve specific electronic, optical, or recognition properties. digitellinc.comresearchgate.net While direct research on this compound is emerging, the broader class of phenylurea derivatives has been extensively studied, providing a framework for understanding its potential. The combination of a π-conjugated system (the phenyl ring) and a robust self-assembly motif (the urea (B33335) group) is a well-established strategy in materials science. acs.orgeurjchem.com

    There is currently limited specific research detailing the integration of this compound into organic semiconductors. However, the fundamental properties of phenylurea derivatives suggest potential applications. Organic semiconductors are crucial for technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The performance of these devices depends on the molecular packing and electronic properties of the organic materials. rsc.org

    The urea group is known to enforce a high degree of order through hydrogen bonding, which can facilitate the organized π-stacking of aromatic rings—a key requirement for efficient charge transport. researchgate.net Research on other functional organic molecules has shown that phenothiazine (B1677639) derivatives, for example, can be used to create chromophores with applications in organic optoelectronics. rsc.org Similarly, the phenyl group in this compound could be functionalized to tune its electronic properties, while the urea moiety would guide the necessary supramolecular assembly for use in optoelectronic devices.

    The urea functional group is an excellent hydrogen-bond donor, making it highly effective for the recognition of anions and other analytes. This property has been widely exploited in the design of chemosensors. Phenylurea derivatives, in particular, have been incorporated into sophisticated sensor systems. rsc.orgfrontiersin.org

    Recent studies have demonstrated the utility of phenylurea moieties connected to a larger scaffold via a butyl spacer, a structure closely related to this compound. These systems act as ditopic receptors, capable of binding both anions at the urea site and organic cations in a hydrophobic pocket. frontiersin.orgcapes.gov.br This dual-binding capability makes them promising candidates for detecting organic ion pairs, such as neurotransmitters. frontiersin.org The efficiency of these receptors is enhanced by adding electron-withdrawing groups to the phenyl ring, which increases the acidity of the urea protons and strengthens the bond with the target anion. frontiersin.org

    Furthermore, fluorescent chemosensors based on rhodamine-phenylurea conjugates have been developed for the highly selective and sensitive detection of heavy metal ions like Pb²⁺ and Hg²⁺. researchgate.net These sensors exhibit a "turn-on" fluorescence response and a visible color change upon binding the metal ion. researchgate.net Another design incorporates phenylurea groups onto an anthracene (B1667546) scaffold, creating a sensor that selectively detects fluoride (B91410) ions through fluorescence quenching. frontiersin.org These examples highlight the potential of the this compound structure as a core component in the design of next-generation chemosensors for environmental and chemical analysis.

    Phenylurea Derivative ClassTarget Analyte(s)Sensing MechanismKey Finding
    Dihomooxacalix scite.aiarenes with butyl-phenylurea arms frontiersin.orgcapes.gov.brAnions (F⁻, AcO⁻), Organic Ion Pairs (e.g., Neurotransmitters)Hydrogen Bonding / Host-Guest ChemistryActs as a ditopic receptor; binding efficiency is tunable by modifying the phenyl ring. frontiersin.org
    Rhodamine-phenylurea conjugate researchgate.netPb²⁺, Hg²⁺Spirolactam Ring-Opening FluorescenceHighly selective and sensitive "turn-on" sensor with a visible color change. researchgate.net
    1,8-Bis[(phenylurea)methyl]anthracene frontiersin.orgF⁻ (Fluoride)Photoinduced Electron Transfer (PET) QuenchingShows selective fluorescence quenching in the presence of fluoride ions. frontiersin.org
    Phenylurea with nitrobenzylideneamine rsc.orgF⁻ (Fluoride)Colorimetric ChangeNaked-eye detection of fluoride through a distinct color change. rsc.org

    Integration into Optoelectronic Materials (e.g., organic semiconductors)

    Exploration in Supramolecular Gels and Soft Materials

    Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. The urea group is a powerful motif for designing LMWGs due to its ability to form strong, directional N-H···O=C hydrogen bonds, leading to one-dimensional, fiber-like aggregates. researchgate.netscite.ai

    The gelation ability of a molecule like this compound is governed by a delicate balance between solubility and precipitation. The molecule must be soluble enough to exist as individual molecules in solution but also have a strong tendency to self-assemble into fibers that entangle to form a network. The key design principles involve:

    Hydrogen Bonding: The urea group acts as a "Velcro-like" hook, promoting unidirectional self-assembly into tapes or fibrils. researchgate.net

    Hydrophobic/Solvophobic Interactions: The phenyl and butyl groups provide the necessary interactions with the solvent and with each other (van der Waals forces and π-stacking) to drive the aggregation process. rsc.org

    Molecular Structure: The flexibility of the butyl chain and the nature of substituents on the phenyl ring can significantly influence the packing arrangement and stability of the resulting fibers. researchgate.net Studies on various phenylurea derivatives have shown that even subtle changes to the molecular structure can dramatically alter gelation ability. researchgate.net

    High-speed atomic force microscopy has provided molecular-level insights into the self-assembly of urea derivatives, revealing that fiber growth can be directional and proceed through a nucleation-dependent mechanism. scite.ai

    Urea Derivative ClassSelf-Assembly Driving ForcesResulting StructureKey Research Finding
    Generic Phenylurea Gelators researchgate.netUrea-Urea H-Bonds, π-stacking, van der Waals forcesFibrillar Networks (Xerogels)Substituents on the phenyl ring can interfere with and disrupt the urea tape motif, affecting gel stability. researchgate.net
    Quinoline-Urea Derivatives nih.govH-Bonds, Metal Coordination (Ag⁺)Metal-Organic Gel (MOG)Demonstrates that phenylurea scaffolds can be used to form gels through coordination with metal ions. nih.gov
    Bile Acid Phenylurea Derivatives rsc.orgH-Bonds, Hydrophobic EffectsOrganogels and HydrogelsHighlights the potential of combining the phenylurea motif with other molecular scaffolds to create new gelators. rsc.org
    Alkyl-Phenyl-Urea Derivatives scite.aiUrea-Urea H-BondsSupramolecular FibersFiber growth kinetics can differ at each end, indicating a highly directional assembly process. scite.ai

    A key feature of supramolecular materials is their ability to respond to external triggers, such as changes in temperature, pH, light, or the presence of specific chemicals. This responsiveness stems from the non-covalent nature of the interactions holding the gel network together.

    While specific studies on the stimuli-responsiveness of this compound gels are not yet available, research on related amphiphilic urea derivatives demonstrates this principle. For instance, supramolecular hydrogels composed of maltose-coupled amphiphilic ureas undergo a gel-to-sol phase transition upon the addition of the enzyme α-glucosidase. nih.gov This enzymatic hydrolysis of the maltose (B56501) headgroup disrupts the hydrophilic-lipophilic balance of the gelator molecules, causing the self-assembled network to collapse. nih.gov This example of chemo-responsiveness suggests that gels made from this compound could be designed to respond to various stimuli by incorporating responsive units into the molecule.

    Design Principles for Gelators and Their Self-Assembly

    Role in Nanomaterial Fabrication

    The self-assembly properties of this compound also make it a candidate for applications in nanomaterial fabrication. Phenylurea derivatives can act as structure-directing agents, stabilizers, or functional coatings for nanoparticles.

    In one study, a novel urea derivative was encapsulated within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles. researchgate.net This formulation allowed the water-insoluble urea compound to be dispersed in an aqueous environment for biomedical applications. researchgate.net In another approach, phenylurea groups have been used to functionalize the surface of silica (B1680970) nanoparticles. The hydrogen-bonding capabilities of the urea moiety can be used to direct the assembly of these nanoparticles or to interface with other materials. The dual hydrophobic (phenylbutyl) and hydrophilic (urea) nature of this compound could be harnessed to stabilize emulsions or to template the synthesis of porous materials and composite nanostructures.

    Template-Directed Synthesis of Nanostructures

    There is no available research specifically demonstrating the use of this compound as a templating agent for the synthesis of nanostructures. The principles of template-directed synthesis involve using molecules to guide the formation of materials with specific shapes and sizes. While urea derivatives can self-assemble through hydrogen bonds to form supramolecular templates, no studies have been published that utilize this compound for this purpose.

    Surface Modification of Inorganic Nanomaterials

    There is no available research detailing the use of this compound for the surface modification of inorganic nanomaterials. Surface modification is critical for stabilizing nanoparticles and tailoring their properties for specific applications. This typically involves attaching ligands to the nanoparticle surface. While urea-functionalized molecules have been used as ligands, there are no specific examples in the scientific literature of this compound being employed in this capacity.

    Advanced Analytical Methodologies for 1 Phenylbutylurea Research

    Chromatographic Method Development for Research Applications

    Chromatographic techniques are fundamental in the separation and analysis of 1-phenylbutylurea from complex mixtures, ensuring the purity of the compound and monitoring the progress of its synthesis.

    High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

    High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. wjpmr.com The development of a robust HPLC method is a critical step in pharmaceutical research and quality control, ensuring the accurate quantification of the active ingredient and any impurities. wjpmr.comchromatographyonline.com

    A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comjrespharm.com The selection of the mobile phase composition and gradient is optimized to achieve the best separation of this compound from its starting materials, byproducts, and potential degradation products. wjpmr.com UV detection is commonly employed, with the wavelength set to a value where this compound exhibits strong absorbance, ensuring high sensitivity. jfda-online.comjrespharm.com For instance, a detection wavelength in the range of 220-260 nm would likely be suitable for the phenylurea chromophore.

    For reaction monitoring, at-line or online HPLC can be utilized to track the consumption of reactants and the formation of this compound in near real-time. frontiersin.orgmestrelab.com This allows for the precise determination of reaction endpoints and the optimization of reaction conditions to maximize yield and purity. frontiersin.org The data obtained from HPLC analysis, such as retention time and peak area, are used to quantify the concentration of this compound and assess the purity of the synthesized compound. jpionline.org

    Table 1: Illustrative HPLC Method Parameters for this compound Analysis

    ParameterCondition
    Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
    Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile
    Gradient Time (min)
    0
    15
    20
    22
    25
    Flow Rate 1.0 mL/min
    Detection UV at 240 nm
    Injection Volume 10 µL
    Column Temperature 30 °C

    Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

    While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis due to the polar urea (B33335) group, GC coupled with Mass Spectrometry (GC-MS) is an invaluable technique for the analysis of its volatile derivatives. rsc.orgrsc.org GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. etamu.edu

    For GC-MS analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability. rsc.orgrsc.org Common derivatization techniques for urea compounds include methylation or silylation. rsc.org For example, methylation with a reagent like iodomethane (B122720) can convert the urea into a more volatile tertiary amide. rsc.org Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can replace the active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

    The resulting derivatized this compound can then be injected into the GC-MS system. The GC column, typically a capillary column with a non-polar stationary phase, separates the derivative from other components in the sample. japsonline.com The separated derivative then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for the identification of the this compound derivative. nist.gov

    Table 2: Example GC-MS Parameters for Analysis of Derivatized this compound

    ParameterCondition
    GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
    Carrier Gas Helium at a constant flow rate of 1 mL/min
    Injector Temperature 250 °C
    Oven Temperature Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
    MS Interface Temperature 280 °C
    Ionization Mode Electron Impact (EI), 70 eV
    Mass Scan Range 50-550 amu

    Spectroscopic Techniques for In-Situ Reaction Monitoring

    In-situ spectroscopic techniques offer the significant advantage of monitoring chemical reactions as they occur, without the need for sample extraction. chromatographytoday.com This provides real-time data on the concentrations of reactants, intermediates, and products, leading to a better understanding and control of the reaction process. azom.com

    Infrared (IR) and Raman Spectroscopy for Functional Group Changes

    Infrared (IR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring by tracking changes in the vibrational modes of functional groups. azom.com In the synthesis of this compound, these techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups.

    For example, during the synthesis of this compound from phenyl isocyanate and butylamine, IR spectroscopy can monitor the disappearance of the strong isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹ and the appearance of the characteristic urea carbonyl (C=O) stretching band around 1630-1660 cm⁻¹. orientjchem.org Additionally, changes in the N-H stretching and bending vibrations of the starting amine and the product urea can be observed. orientjchem.org Attenuated Total Reflectance (ATR) probes are often used for in-situ IR monitoring, allowing for direct immersion into the reaction vessel. mdpi.comspectroscopyonline.com

    Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C=O stretch of the urea is also Raman active, and changes in the aromatic ring vibrations of the phenyl group can also be monitored. orientjchem.org

    UV-Visible Spectroscopy for Reaction Progress Tracking

    UV-Visible spectroscopy can be employed to monitor the progress of reactions involving this compound, provided that the reactants, intermediates, or the product have distinct UV-Vis absorption profiles. spectroscopyonline.com The absorbance of a specific component is directly proportional to its concentration, as described by the Beer-Lambert law. thermofisher.com

    In the context of this compound synthesis, the formation of the phenylurea chromophore can be monitored by the increase in absorbance at a specific wavelength. upi.edu By continuously measuring the UV-Vis spectrum of the reaction mixture, a kinetic profile of the reaction can be generated. spectroscopyonline.com This information is valuable for determining reaction rates and understanding the reaction mechanism. thermofisher.com

    Development of Novel Derivatization Protocols for Enhanced Analytical Performance

    The development of new derivatization protocols is crucial for improving the analytical performance of methods for this compound, particularly for GC-MS analysis where volatility and thermal stability are key. rsc.orgrsc.org While standard derivatization methods exist, novel reagents and protocols can offer advantages such as faster reaction times, higher yields, and more stable derivatives. mdpi.com

    Research in this area focuses on creating derivatives that provide enhanced chromatographic separation and more characteristic mass spectral fragmentation patterns, leading to lower detection limits and greater confidence in identification. For instance, derivatizing agents that introduce fluorinated groups can enhance detectability by electron capture detection (ECD) in GC or provide unique mass fragments in MS.

    An example of a novel approach could involve a two-step derivatization, where the urea is first reacted to form a cyclic derivative, which is then further derivatized to enhance its volatility. Another area of exploration is the use of greener derivatization reagents and protocols that minimize the use of hazardous solvents and reagents.

    Reagents and Conditions for Specific Analytical Needs

    The analysis of this compound in research settings requires specific reagents and meticulously controlled conditions to ensure reliable and reproducible results. The choice of analytical technique, whether it be High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or other methods, dictates the specific reagents and instrumental parameters.

    For HPLC analysis, which is a common technique for non-volatile, thermally labile compounds like many urea derivatives, a reversed-phase approach is often suitable. nih.gov This involves a non-polar stationary phase (the column) and a polar mobile phase.

    Reagents for HPLC Analysis:

    Solvents: HPLC-grade acetonitrile and methanol are common organic modifiers. shimadzu.com Water used for the mobile phase must be of high purity, typically deionized or distilled, and is often filtered. sielc.com

    Buffers and Additives: To ensure consistent retention times and peak shapes, buffers are added to the mobile phase. shimadzu.com Formic acid, acetic acid, or sulfuric acid at low concentrations (e.g., 0.1%) can be used to control the pH. sielc.comtandfonline.com

    Analytical Standards: A certified reference standard of this compound with known purity is essential for accurate quantification. jasco-global.com

    Extraction Solvents: For sample preparation, solvents like chloroform (B151607) or toluene (B28343) may be used to extract and dissolve the analyte before injection. osha.gov

    Typical HPLC Conditions: The specific conditions for analyzing this compound would be optimized during method development. jasco-global.com A representative set of conditions is detailed in the table below.

    ParameterCondition
    Column Reversed-phase C18, e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size nih.gov
    Mobile Phase A gradient or isocratic mixture of Acetonitrile and water (e.g., 50:50 v/v), often with a small percentage of acid like 0.1% formic acid tandfonline.commyfoodresearch.com
    Flow Rate 0.5 - 1.0 mL/min nih.govmyfoodresearch.com
    Column Temperature Ambient or controlled, e.g., 25-30 °C myfoodresearch.com
    Detection UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance for this compound, e.g., 210, 254, or 280 nm nih.govsielc.com
    Injection Volume 1 - 20 µL sielc.commyfoodresearch.com

    For GC analysis, which is suitable for volatile compounds, derivatization of this compound might be necessary to increase its volatility and thermal stability. However, if directly analyzed, specific conditions are required.

    Reagents and Conditions for GC-MS Analysis: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both separation and structural identification. hill-labs.co.nz

    ParameterCondition
    Column Capillary column, e.g., fused-silica with a non-polar stationary phase
    Injector Temperature 250 °C hill-labs.co.nz
    Carrier Gas Helium at a constant flow rate phcogj.com
    Oven Program A temperature gradient, e.g., starting at 60°C and ramping up to 250°C japsonline.com
    Detector Mass Spectrometer (MS) hill-labs.co.nz
    Ionization Mode Electron Ionization (EI)
    MS Detector Temp. 200 - 270 °C phcogj.comjapsonline.com

    Validation of Analytical Methods for Accuracy and Precision in Research

    Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ich.orggmpua.com For research on this compound, validating the analytical methods for accuracy and precision is critical to ensure that the data generated is reliable and meaningful. The validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH). ich.org

    Accuracy Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.gov It is typically assessed through recovery studies. This involves analyzing samples spiked with a known amount of the this compound analytical standard at different concentration levels across the method's range. The percentage of the analyte recovered is then calculated.

    Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (COV). nih.gov Precision is evaluated at two levels as per ICH guidelines:

    Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). ich.org

    Intermediate Precision: This evaluates the effects of random events on the precision of the analytical procedure within the same laboratory. ich.org It involves varying factors such as the day of analysis, the analyst, and the equipment used.

    Validation Data for this compound Analysis: The following table illustrates the kind of acceptance criteria that would be established in a validation protocol for the analysis of this compound. The specific values are examples and would be formally determined during the validation study.

    Validation ParameterTypical ProcedureExample Acceptance Criteria
    Accuracy (Recovery) Analyze samples spiked with this compound at three levels (e.g., 80%, 100%, 120% of target concentration). gmpua.com98.0% - 102.0% recovery
    Precision - Repeatability Analyze a minimum of 6 replicates at 100% concentration or 9 replicates over the specified range on the same day. ich.orgRSD ≤ 2.0%
    Precision - Intermediate Analyze replicates on different days, with different analysts, or on different instruments. ich.orgRSD ≤ 3.0%

    Systematic studies are required to establish these performance characteristics. For instance, quantitative NMR (QNMR) has been shown to determine the purity of analytical standards with accuracy and precision significantly better than 1%, while impurities can be quantified at the 0.1% level or below. nih.gov While specific validation reports for this compound are not widely published, the principles outlined are standard across the pharmaceutical and chemical research industries to ensure data integrity. researchgate.net

    Future Research Directions and Emerging Opportunities

    Integration of Artificial Intelligence and Machine Learning in Urea (B33335) Chemistry Research

    The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize urea chemistry, from fundamental reaction discovery to the design of complex materials. Recent advances in AI have spurred its adaptation to address challenges in areas like drug discovery, with deep learning (DL) in particular reviving the field of generative chemistry. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery process in ways that are intractable through traditional experimentation alone. engineering.org.cn

    Researchers are now applying ML techniques as surrogate models to overcome the complexities and computational costs associated with methods like Density Functional Theory (DFT) in predicting reaction pathways. chinesechemsoc.org For instance, a novel workflow combining graph theory and active learning has been introduced to efficiently map out the electrosynthesis of urea on nitrogen-doped carbon materials, avoiding the need for exhaustive high-throughput DFT calculations. chinesechemsoc.org AI and ML are also being integrated with high-throughput experimentation (HTE) for catalyst characterization and design, enabling the exploration of chemical spaces beyond what has been experimentally tested. acs.org In drug discovery, ML algorithms like recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs) are being used for the de novo design of molecules with desirable properties, including potential urea-based therapeutics. nih.gov

    AI/ML Application AreaSpecific Technique/ApproachObjective in Urea ChemistryReference
    Reaction Path Discovery Graph Theory & Active LearningPredict the most favorable reaction pathway for electrochemical urea synthesis, reducing reliance on costly DFT calculations. chinesechemsoc.org
    Generative Chemistry Deep Learning (DL), VAEs, GANsDesign novel molecular structures (including urea derivatives) with specific, desirable properties for drug discovery. nih.gov
    Catalyst Design High-Throughput Experimentation (HTE) & AIStreamline and automate the analysis and discovery of new heterogeneous catalysts for urea synthesis and conversion. acs.org
    Atomic Simulations ML-driven Force FieldsAccelerate potential energy surface sampling in simulations of urea-containing systems. engineering.org.cn

    Sustainable Synthesis and Circular Economy Considerations

    The chemical industry is under increasing pressure to adopt more sustainable practices, and urea production is a major focus of this effort. Traditional urea synthesis is energy-intensive and reliant on fossil fuels. bohrium.comnih.gov Future research is heavily concentrated on developing "green" synthesis routes and incorporating urea production into a circular economy. A key strategy is the utilization of captured carbon dioxide (CO₂) from industrial point sources (like cement and steel plants) as a C1 building block. nih.govcstep.in

    Several innovative approaches are being explored:

    Electrochemical Synthesis: Using renewable electricity to drive the reaction of CO₂ and amines (or ammonia (B1221849) derived from green hydrogen) to form urea derivatives under mild conditions. nih.govacs.org This method avoids the high pressures and temperatures of conventional processes. nih.gov

    Waste-to-Urea: Technologies are being developed to convert municipal solid waste, particularly the residue-derived fuel (RdF) fraction, into urea. researchgate.net This approach addresses waste management challenges while producing a valuable chemical, showing both economic and environmental benefits. researchgate.net

    Photocatalysis: The CONFETI project aims to develop a self-sustaining system that uses sunlight to capture CO₂ and nitrogen compounds from the air to produce urea in situ for fertilizer applications, promoting a circular economy by recycling unused nitrates. confetiproject.eu

    These green approaches significantly reduce the carbon footprint compared to conventional methods. bohrium.com For example, one proposed system utilizing municipal waste and hydropower could reduce CO₂ emissions by a factor of 29 compared to fossil fuel-based production. bohrium.com The "on-water" synthesis of unsymmetrical ureas is another sustainable method that avoids toxic volatile organic compounds (VOCs) and allows for easy product isolation and water recycling. organic-chemistry.org

    Synthesis ApproachKey InputsCore PrincipleEnvironmental AdvantageReference
    Conventional (Haber-Bosch) Natural Gas (for H₂), Atmospheric N₂, CO₂High-temperature and high-pressure catalytic reaction of ammonia and CO₂.Established, high-volume production. nih.gov
    Green Electrochemical CO₂, Amines, Renewable ElectricityElectroreduction of O₂ in ionic liquids triggers the reaction of CO₂ and primary amines.Utilizes captured CO₂, operates at mild conditions, low energy input. nih.govacs.org
    Waste-to-Urea (WtU) Municipal Solid Waste (RdF), HydropowerGasification of waste to produce syngas for ammonia and urea synthesis.Reduces landfill waste, utilizes surplus renewable energy, lowers carbon footprint. bohrium.comresearchgate.net
    Photocatalytic Air (CO₂ & N₂), Sunlight, WaterPhotoelectrochemical conversion of CO₂ and N₂ into urea, powered by solar and microbial fuel cells.In situ production, utilization of atmospheric gases, promotes circular nutrient use. confetiproject.eu

    Multi-Scale Modeling and Simulation for Complex Systems

    Understanding the behavior of molecules like 1-phenylbutylurea in complex environments requires insights across multiple length and time scales. Multi-scale modeling provides a powerful framework for bridging the gap between molecular-level interactions and macroscopic properties. This approach is being applied to various systems involving urea and its derivatives.

    For instance, researchers have developed multi-scale simulation methods to model the crystal growth of small organic molecules, including urea, in the presence of polymer excipients. rsc.org These models combine coarse-grained (CG) simulations, with force fields derived from more detailed atomistic simulations, to predict how additives can inhibit or modify crystal formation. rsc.org Similarly, molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been used to shed light on the dissolution of lignin (B12514952) in urea solutions, revealing how factors like urea concentration and temperature disrupt intermolecular forces and enhance solvation at the atomic level. mdpi.com

    In biomedical applications, System Dynamics (SD) is being used for the rapid prototyping of multi-compartment models to study urea kinetics in processes like hemodialysis. researchgate.net Such models, though simpler than detailed first-principles analyses, can accurately calibrate clinical data and help optimize treatments by accommodating phenomena like urea rebound. researchgate.net

    Modeling ScaleSimulation TechniqueSystem StudiedKey Insights GainedReference
    Atomistic Density Functional Theory (DFT)Lignin-Urea InteractionsQuantifies non-covalent interaction energies between lignin and urea molecules. mdpi.com
    Molecular Molecular Dynamics (MD)Lignin dissolution in urea solutionReveals how urea concentration and temperature affect lignin conformation and solvation. mdpi.com
    Mesoscale Coarse-Grained (CG) ModelingCrystal growth of urea/APIs with polymer additivesPredicts the efficacy of different polymers in inhibiting crystal growth. rsc.org
    Macroscopic System Dynamics (SD)Urea kinetics in hemodialysisProvides an intuitive, accessible tool for modeling urea transfer and rebound in patients. researchgate.net

    Novel Functions and Applications Beyond Current Scope

    While urea derivatives are well-established in agriculture and polymer science, ongoing research is uncovering novel biological activities and applications for phenylurea compounds, suggesting a broader future potential for molecules like this compound. The phenylurea scaffold is proving to be a versatile platform for designing new bioactive agents.

    Recent studies have demonstrated the potential of novel phenylurea derivatives in various fields:

    Molluscicides: Fluoropyridylphenylurea derivatives have been synthesized and shown to have potent molluscicidal activity against invasive species like Pomacea canaliculata (golden apple snail). nih.gov Proteomic and metabolic analyses revealed that the lead compound disrupts key metabolic pathways in the snail, offering an effective and potentially environmentally safer alternative to existing molluscicides. nih.gov

    Urease Inhibitors: Phenylurea-pyridinium hybrids have been developed as highly potent inhibitors of the urease enzyme, a virulence factor in some pathogens. researchgate.net These compounds showed significantly greater potency than standard inhibitors like hydroxyurea (B1673989) and thiourea (B124793) in in vitro assays, with docking studies confirming their fit into the enzyme's active site. researchgate.net

    Antihyperglycemic Agents: Chalcone-based phenylurea derivatives have shown potential as effective agents for managing type 2 diabetes in animal models. jopcr.com These compounds significantly reduced blood glucose levels, and docking studies suggest a probable mechanism of action through the PPAR-gamma receptor. jopcr.com

    Insecticides: Novel phenylurea derivatives have been designed that exhibit broad-spectrum insecticidal activity against various agricultural pests, in some cases outperforming commercial reference compounds. mdpi.com

    Anticancer Agents: By exploring different chemical scaffolds, researchers have identified benzimidazole (B57391) derivatives containing a urea moiety as potent inhibitors of acid ceramidase (AC), an enzyme overexpressed in melanoma cells. acs.org

    These findings highlight that the phenylurea core structure is a privileged scaffold in medicinal and agricultural chemistry, with future research likely to expand its application into new therapeutic and crop protection areas.

    Application AreaPhenylurea Derivative ClassTarget/Mechanism of ActionKey FindingReference
    Agriculture (Molluscicide) FluoropyridylphenylureasDisruption of transaminase, gluconeogenesis, and glycolysis pathways in snails.High efficacy against target snails with minimal harm to other aquatic organisms. nih.gov
    Medicine (Urease Inhibition) Phenylurea-pyridinium hybridsMixed-type inhibition of the urease enzyme active site.Potency significantly higher than standard inhibitors (IC50 values in the low micromolar range). researchgate.net
    Medicine (Antihyperglycemic) Chalcone-based phenylureasProbable agonistic action on the PPAR-gamma receptor.Significant reduction in blood glucose, blood urea nitrogen, and serum triglyceride levels. jopcr.com
    Agriculture (Insecticide) Phenylurea derivatives with aromatic groupsNot specifiedBroad-spectrum insecticidal activity against multiple larval pests. mdpi.com
    Medicine (Anticancer) Benzimidazole derivatives with urea linkerInhibition of acid ceramidase (AC) in melanoma cells.Potent and chemically stable inhibitors active in intact cancer cells. acs.org

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-phenylbutylurea, and how can researchers validate product purity?

    • Methodological Answer : The synthesis of this compound typically involves urea derivatives and phenylbutylamine under nucleophilic substitution or condensation reactions. To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Cross-validate results using melting point analysis and elemental composition via mass spectrometry (MS) .

    Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and functional properties?

    • Methodological Answer : Key techniques include:

    • IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
    • NMR : ¹H NMR detects aromatic protons (δ 7.2–7.5 ppm) and alkyl chain protons (δ 1.0–1.6 ppm).
    • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns in solid-state structures.
    • MS : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₆N₂O: 208.12) .

    Q. How should researchers design preliminary toxicity assays for this compound?

    • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 or HepG2 cell lines) using concentrations ranging from 1 µM to 100 µM. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%). Replicate experiments in triplicate and analyze dose-response curves using nonlinear regression (GraphPad Prism) .

    Advanced Research Questions

    Q. How can researchers optimize reaction conditions for this compound synthesis using statistical approaches?

    • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use a Central Composite Design (CCD) to model interactions and perform ANOVA to identify significant variables (p < 0.05). Optimize yield via response surface methodology (RSM) and validate predictions with confirmatory runs .

    Q. What strategies address discrepancies in reported pharmacological data for this compound across studies?

    • Methodological Answer : Conduct a systematic review to identify variables such as assay protocols (e.g., cell line specificity, incubation time) or compound purity. Perform meta-analysis using fixed/random-effects models to quantify heterogeneity (I² statistic). Validate findings through independent replication under standardized conditions (e.g., OECD guidelines) .

    Q. How can computational modeling predict this compound’s interactions with biological targets?

    • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to potential targets (e.g., kinases or GPCRs). Parameterize force fields (AMBER/CHARMM) for urea moieties and validate poses with molecular dynamics (MD) simulations (100 ns trajectories). Compare results with experimental SAR data to refine models .

    Q. What experimental frameworks support comparative analysis of this compound derivatives?

    • Methodological Answer : Develop a structure-activity relationship (SAR) matrix by synthesizing analogs with variations in phenyl substituents or alkyl chain length. Test analogs in parallel assays (e.g., enzyme inhibition, solubility). Use principal component analysis (PCA) to cluster bioactivity profiles and identify critical pharmacophores .

    Data Analysis and Reproducibility

    Q. How should researchers handle conflicting solubility data for this compound in polar vs. nonpolar solvents?

    • Methodological Answer : Standardize measurement protocols (e.g., shake-flask method at 25°C ± 0.5°C). Validate HPLC calibration curves for quantification. Report solvent lot numbers and purity (e.g., HPLC-grade acetonitrile). Use Hansen solubility parameters (HSPiP software) to model solvent interactions and reconcile discrepancies .

    Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound bioassays?

    • Methodological Answer : Fit sigmoidal curves (log[inhibitor] vs. response) to calculate IC₅₀ values. Assess goodness-of-fit using R² and residual plots. Compare groups via two-way ANOVA with Tukey’s post hoc test. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

    Tables for Reference

    Table 1 . Key Analytical Parameters for this compound Characterization

    TechniqueParametersExpected Output
    HPLCColumn: C18, 5 µm; Mobile Phase: 70:30 H₂O:MeCN; Flow: 1 mL/minRetention Time: 8.2 min
    ¹H NMRSolvent: CDCl₃; Frequency: 400 MHzδ 1.35 (t, 3H, CH₃), δ 3.45 (q, 2H, CH₂)
    ESI-MSIonization: Positive mode; m/z Range: 50–1000[M+H]⁺: 209.13

    Table 2 . Example DoE Framework for Synthesis Optimization

    FactorLow Level (-1)High Level (+1)
    Temperature60°C100°C
    Catalyst Loading5 mol%15 mol%
    SolventTolueneDMF

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.